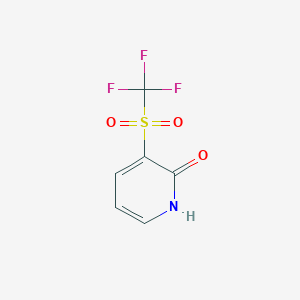
3-(Trifluoromethylsulfonyl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfonyl group and a pyridin-2(1H)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl sulfonyl chloride as a precursor, which reacts with pyridin-2(1H)-one under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反応の分析
Types of Reactions
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridin-2(1H)-one core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the pyridin-2(1H)-one core .
科学的研究の応用
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can modulate various biochemical processes, leading to the desired effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of a sulfonyl group, leading to different chemical properties and uses.
4-(Difluoromethyl)pyridine: Features a difluoromethyl group, which alters its chemical behavior compared to the trifluoromethyl group.
Uniqueness
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H4F3NO3S |
|---|---|
分子量 |
227.16 g/mol |
IUPAC名 |
3-(trifluoromethylsulfonyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(12,13)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |
InChIキー |
HEYZJGILMARALV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


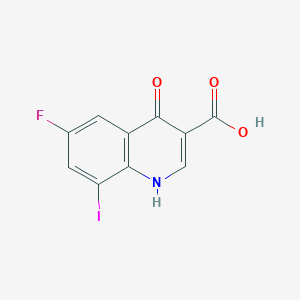
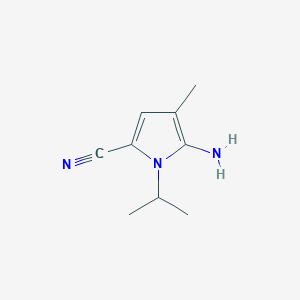

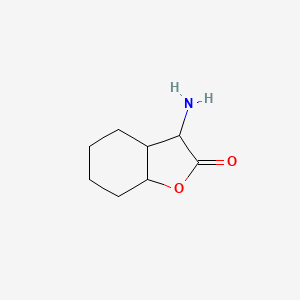
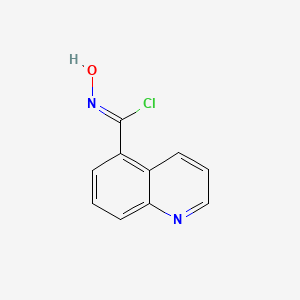
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
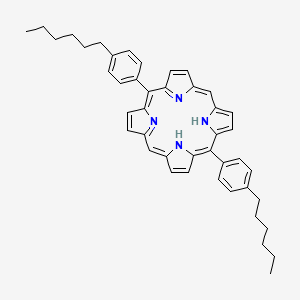
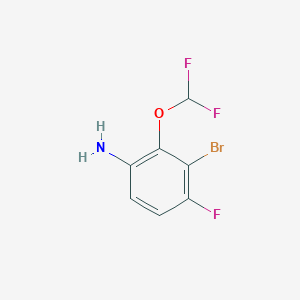
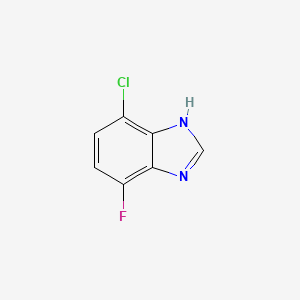
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
